Ethyl 2-bromo-3-oxobutanoate

Catalog No.
S1951109
CAS No.
609-13-2
M.F
C6H9BrO3
M. Wt
209.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromo-3-oxobutanoate

CAS Number

609-13-2

Product Name

Ethyl 2-bromo-3-oxobutanoate

IUPAC Name

ethyl 2-bromo-3-oxobutanoate

Molecular Formula

C6H9BrO3

Molecular Weight

209.04 g/mol

InChI

InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3

InChI Key

NGJKQTAWMMZMEL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C)Br

Canonical SMILES

CCOC(=O)C(C(=O)C)Br

Functional Groups and Reactivity:

  • Ethyl 2-bromo-3-oxobutanoate possesses a carbonyl group (C=O) linked to a bromine (Br) atom at the second position and an ester group (C=O-O-CH2-CH3) at the third position of the carbon chain [].
  • The presence of a ketone (C=O) next to a bromine makes the molecule susceptible to nucleophilic substitution reactions. This reactivity allows Ethyl 2-bromo-3-oxobutanoate to potentially act as an alkylating agent [].
  • The ester group can also be manipulated under specific conditions, providing further avenues for chemical modification [].

Potential Research Applications:

  • Synthesis of Complex Molecules: Due to its reactive nature, Ethyl 2-bromo-3-oxobutanoate could be a building block for synthesizing more complex organic molecules. The bromo group's reactivity allows for substitution with various nucleophiles, introducing diverse functionalities into the final product [].
  • Preparation of Pharmaceuticals or Fine Chemicals: The ability to manipulate the ketone and ester groups of Ethyl 2-bromo-3-oxobutanoate might be useful in the development of novel pharmaceuticals or fine chemicals. The specific functionalities introduced through chemical modifications could lead to desired biological activities or specific properties [].

Current Research Landscape:

  • It's important to note that publicly available information on the specific research applications of Ethyl 2-bromo-3-oxobutanoate is limited. Further exploration through scientific databases or patent filings might reveal more details about its use in ongoing research projects.

Ethyl 2-bromo-3-oxobutanoate is a chemical compound with the molecular formula C6H9BrO3C_6H_9BrO_3 and a molecular weight of approximately 209.04 g/mol. It is categorized as a β-keto ester, featuring a bromo substituent at the second carbon position of the butanoate chain. The compound is known for its potential utility in organic synthesis and medicinal chemistry due to its reactive functional groups.

, particularly in nucleophilic substitution and condensation reactions. One notable reaction involves its interaction with benzene in the presence of aluminum chloride, which can lead to the formation of products such as phenylbutanoic acid and other aromatic compounds . Additionally, it can undergo hydrolysis to yield ethyl 2-hydroxy-3-oxobutanoate, further expanding its reactivity profile.

Ethyl 2-bromo-3-oxobutanoate can be synthesized through several methods:

  • Bromination: The compound can be synthesized by brominating ethyl 3-oxobutanoate using bromine or phosphorus tribromide under controlled conditions.
  • Condensation Reactions: Another method involves the condensation of ethyl acetoacetate with bromoacetyl bromide in the presence of a base.
  • Refluxing: Refluxing ethyl 3-oxobutanoate with bromoalkanes in an organic solvent can also yield ethyl 2-bromo-3-oxobutanoate .

Ethyl 2-bromo-3-oxobutanoate shares similarities with several other compounds, particularly within the category of β-keto esters. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Ethyl 4-bromo-3-oxobutanoate13176-46-00.97
Diethyl 2-bromo-3-oxosuccinate18903-16-70.83
Ethyl acetoacetate141-79-70.88
Ethyl benzoylacetate93-93-40.84

Uniqueness: Ethyl 2-bromo-3-oxobutanoate is unique due to its specific bromo substitution at the second carbon position, which influences its reactivity and potential applications compared to other similar compounds that may lack this functional group or have different substituents.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this compound is ethyl 2-bromo-3-oxobutanoate, derived from its butanoate backbone substituted with a bromine atom at position 2 and a ketone group at position 3. Alternative designations include ethyl 2-acetyl-2-bromoacetate and 2-bromo-3-oxobutyric acid ethyl ester. The numbering prioritizes the carboxylic acid derivative (ester) as the principal functional group, followed by the ketone and bromine substituents.

Molecular Formula and Weight Analysis

The molecular formula C₆H₉BrO₃ corresponds to a molecular weight of 209.04 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, O=16.00). The bromine atom contributes 38.2% of the total mass, a critical factor in mass spectrometric detection.

Stereochemical Configuration and Isomeric Considerations

The compound lacks stereogenic centers due to the planar sp²-hybridized carbonyl carbon (C3) and symmetrical substitution at C2. No geometric or optical isomers are possible under standard conditions. However, keto-enol tautomerism may occur, with the enol form stabilized by conjugation between the carbonyl and ester groups.

X-Ray Crystallographic Data and Conformational Analysis

While direct X-ray crystallographic data for ethyl 2-bromo-3-oxobutanoate remains unpublished, analogous brominated esters (e.g., ethyl bromoacetate) exhibit planar configurations around the carbonyl group, with dihedral angles of 120° between the ester oxygen and adjacent carbons. Computational models predict a similar conformation, where the bromine atom adopts a gauche orientation relative to the ketone oxygen to minimize steric clashes.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 4.24 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
    • δ 4.69 (s, 1H, BrC-H)
    • δ 2.41 (s, 3H, C(O)CH₃)
    • δ 1.29 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 197.8 (C=O, ketone)
    • δ 168.2 (C=O, ester)
    • δ 62.1 (OCH₂CH₃)
    • δ 56.3 (C-Br)
    • δ 27.9 (CH₃, ketone)
    • δ 14.0 (OCH₂CH₃)

Infrared (IR) Absorption Profile

Key IR bands (cm⁻¹):

  • 1752 (ester C=O stretch)
  • 1726 (ketone C=O stretch)
  • 1300–1000 (C-O ester symmetric/asymmetric stretches)
  • 680 (C-Br vibration)

Mass Spectrometric Fragmentation Patterns

  • EI-MS (m/z, % abundance):
    • 210/208 ([M]⁺, 55/65)
    • 163/161 ([M - COOEt]⁺, 100)
    • 121 ([CH₂BrCO]⁺, 40)
    • 43 ([CH₃CO]⁺, 85)Isotopic patterns for bromine (¹⁹Br:⁸¹Br ≈ 1:1) confirm the presence of a single bromine atom.

The development of synthetic methodologies for ethyl 2-bromo-3-oxobutanoate has its roots in the broader evolution of organic synthesis, which traces back to the early emergence of modern chemistry in the 19th century. The historical foundations of organic synthesis evolved from the practices of alchemy, which dates back to ancient civilizations, where alchemists developed fundamental laboratory techniques such as distillation and calcination [1]. The transition from alchemy to modern chemistry was marked by significant contributions from scientists such as Antoine Lavoisier, who discovered the elements oxygen and hydrogen, and developed systematic methods of chemical nomenclature [1].

The development of organic synthesis in the 19th century witnessed significant advances, particularly through the work of scientists such as August Kekulé and Adolf von Baeyer. The discovery of the structure of benzene by Kekulé and the development of the Baeyer-Villiger oxidation reaction exemplified the growing sophistication of synthetic organic chemistry during this period [1]. These foundational advances established the groundwork for more complex synthetic transformations that would eventually enable the synthesis of specialized compounds like ethyl 2-bromo-3-oxobutanoate.

The emergence of ketone ester synthesis methodologies can be traced to the late 19th and early 20th centuries, when chemists began developing systematic approaches to carbon-carbon bond formation. The development of the Claisen condensation reaction represented a pivotal advancement in the synthesis of beta-keto esters, providing a fundamental pathway for constructing the ketone ester framework present in ethyl 2-bromo-3-oxobutanoate [2]. This condensation reaction, which involves the nucleophilic addition of an ester enolate ion to the carbonyl group of a second ester molecule, established the foundation for modern beta-keto ester synthesis [2].

The historical development of bromination reactions in organic synthesis paralleled the evolution of halogenation methodologies. Early approaches to carbon-halogen bond formation relied on direct halogenation using elemental halogens, but these methods often suffered from poor selectivity and harsh reaction conditions. The Hell-Volhard-Zelinsky reaction, developed by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, represented a significant advancement in the selective alpha-halogenation of carboxylic acids and their derivatives [3] [4]. This reaction mechanism involves the conversion of carboxylic acids to acid bromides using phosphorus tribromide, followed by enolization and bromination with molecular bromine [3].

The development of these foundational methodologies established the synthetic pathways that would eventually converge to enable the synthesis of ethyl 2-bromo-3-oxobutanoate. The combination of beta-keto ester synthesis through Claisen condensation with selective bromination techniques provided the synthetic framework necessary for accessing this important chemical intermediate [2] [3].

Modern Industrial Production Techniques

Modern industrial production of ethyl 2-bromo-3-oxobutanoate has evolved to incorporate advanced manufacturing technologies that emphasize efficiency, selectivity, and environmental sustainability. Contemporary industrial approaches leverage continuous flow synthesis methodologies, which offer significant advantages over traditional batch processes in terms of safety, product quality, and production flexibility [5]. Flow chemistry begins with two or more streams of different reactants pumped at specific flow rates into a single chamber, tube, or microreactor, where reactions occur under controlled conditions [5].

The industrial synthesis of ethyl 2-bromo-3-oxobutanoate typically begins with the large-scale production of beta-keto ester precursors through optimized Claisen condensation reactions. Modern industrial processes utilize continuous production methodologies for beta-keto esters, employing specialized reactor systems that maintain precise control over reaction parameters [6]. The continuous process involves providing reactant streams to reaction zones containing alkali metal or alkaline earth metal bases, with careful monitoring of residence times and temperature profiles to maximize product yields [6].

Advanced industrial bromination techniques have incorporated modern catalyst systems and optimized reaction conditions to achieve high selectivity for the alpha-position bromination of beta-keto esters. Industrial processes often employ specialized brominating reagents that provide enhanced selectivity compared to traditional molecular bromine systems [7]. The use of controlled bromination conditions, including temperature optimization and solvent selection, enables industrial manufacturers to achieve high conversion rates while minimizing the formation of undesired side products [7].

Modern industrial facilities incorporate sophisticated purification and isolation systems designed to handle large-scale production volumes while maintaining product purity standards. Industrial purification protocols typically involve multiple separation stages, including distillation, crystallization, and advanced chromatographic techniques [8] [9]. The implementation of continuous purification systems enables manufacturers to maintain consistent product quality while minimizing waste generation and reducing environmental impact [8].

The integration of process analytical technologies has revolutionized modern industrial production by enabling real-time monitoring and control of reaction conditions. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, are employed for in-line analysis of reaction progress and product quality [10] [11]. These analytical systems provide critical feedback for process optimization and enable manufacturers to make informed adjustments to reaction conditions to ensure consistent product quality [10].

Industrial production facilities have increasingly adopted environmentally sustainable practices, including the implementation of green chemistry principles and waste minimization strategies. Modern industrial processes emphasize the use of environmentally friendly solvents, reduced energy consumption, and optimized reaction conditions that minimize the generation of hazardous waste [7]. The adoption of continuous flow technologies has contributed significantly to improved environmental performance by reducing solvent usage and enabling more efficient heat and mass transfer [5].

Optimization of Bromination Reactions in Ester Systems

The optimization of bromination reactions in ester systems represents a critical aspect of developing efficient synthetic methodologies for ethyl 2-bromo-3-oxobutanoate. Modern approaches to bromination optimization focus on achieving high selectivity for the alpha-position while minimizing side reactions and maximizing overall reaction efficiency [12] [13]. The optimization process involves systematic investigation of multiple reaction parameters, including temperature, solvent selection, brominating agent choice, and reaction kinetics [14].

Temperature optimization plays a fundamental role in bromination reaction selectivity and efficiency. The Arrhenius equation describes the temperature dependence of reaction rates, where increasing temperature generally increases reaction rates by providing more energy for reactants to overcome activation barriers [14]. However, elevated temperatures can also promote the formation of undesired byproducts, requiring careful optimization to balance reaction rate with selectivity [14]. For bromination reactions in ester systems, optimal temperatures typically range from 60 to 100 degrees Celsius, depending on the specific brominating agent and solvent system employed [15].

Solvent selection significantly impacts the outcome of bromination reactions by affecting reactant solubility, reaction kinetics, and product selectivity. Optimal solvents for bromination reactions must provide adequate solubility for both the ester substrate and brominating agent while maintaining chemical stability under reaction conditions [14]. Common solvents for bromination reactions include polar aprotic solvents such as acetonitrile and dichloromethane, which provide favorable environments for the formation of reactive intermediates [15] [12].

The choice of brominating agent represents a critical optimization parameter that directly influences reaction selectivity and efficiency. Traditional brominating agents such as molecular bromine can provide effective bromination but often suffer from poor selectivity and the formation of multiple brominated products [7]. Modern brominating systems have incorporated specialized reagents that provide enhanced selectivity for alpha-position bromination, including N-bromosuccinimide and specialized copper-catalyzed systems [12] [13].

Mechanistic understanding of bromination reactions has enabled the development of optimized reaction conditions that maximize product formation while minimizing undesired side reactions. The mechanism of copper-catalyzed bromination involves the transfer of bromine atoms from brominating agents to copper centers, followed by selective functionalization of the alpha-position [12] [13]. This mechanistic insight has enabled the development of optimized catalyst systems and reaction conditions that achieve high selectivity for the desired bromination product [12].

Reaction kinetics optimization involves the systematic investigation of reaction parameters that influence the rate and selectivity of bromination reactions. Statistical analysis techniques, including analysis of variance and response surface methodology, are employed to identify optimal reaction conditions and understand the interactions between different reaction parameters [14] [16]. These optimization approaches enable the development of robust reaction conditions that provide consistent product yields and selectivity across different reaction scales [14].

Advanced optimization techniques incorporate computational modeling and experimental design methodologies to predict optimal reaction conditions and minimize the number of experiments required for optimization [14]. Density functional theory calculations and molecular dynamics simulations provide valuable insights into reaction mechanisms and enable the prediction of optimal reaction conditions [14]. These computational approaches are combined with experimental design techniques such as factorial design and response surface methodology to achieve efficient optimization of bromination reactions [14] [16].

Catalytic Systems for Selective Ketone Functionalization

The development of catalytic systems for selective ketone functionalization represents a significant advancement in the synthesis of ethyl 2-bromo-3-oxobutanoate and related compounds. Modern catalytic approaches leverage transition metal complexes and organocatalysts to achieve high selectivity for specific functionalization reactions while minimizing the formation of undesired byproducts [17] [18]. These catalytic systems enable the precise control of reaction selectivity and provide access to complex molecular architectures that would be difficult to achieve through traditional synthetic methods [17].

Transition metal-catalyzed ketone functionalization has evolved into a prominent and indispensable tool in organic synthesis, particularly for the selective modification of ketone-containing compounds [17]. The use of ketone carbonyls as directing groups enables the selective functionalization of specific positions within complex molecules, providing a powerful strategy for the controlled modification of beta-keto ester systems [17]. These directing group strategies have been successfully applied to achieve selective bromination and other functionalization reactions in ketone-containing substrates [17].

Copper-catalyzed systems have emerged as particularly effective catalysts for selective bromination reactions in ketone-containing compounds. The mechanism of copper-catalyzed bromination involves the coordination of copper centers with brominating agents, followed by selective transfer of bromine atoms to specific positions within the substrate molecule [12] [13]. The use of specialized ligands, such as phenanthroline derivatives, enhances the selectivity and efficiency of copper-catalyzed bromination reactions [12].

The development of asymmetric catalytic systems has enabled the synthesis of optically active alpha-bromo ketone compounds with high enantioselectivity. Catalytic asymmetric alpha-bromination of acid chlorides has been achieved using cinchona alkaloid derivatives, providing access to synthetically versatile optically active alpha-bromo esters [19]. These asymmetric catalytic systems utilize proline cinchona alkaloid conjugates designed to provide optimal enantioselectivity while maintaining high chemical yields [19].

Organocatalytic systems have provided alternative approaches to ketone functionalization that avoid the use of transition metals while maintaining high selectivity and efficiency. The synergistic combination of photoredox catalysis and organocatalysis has enabled the direct beta-functionalization of saturated ketones, providing access to gamma-hydroxyketone motifs through formal homo-enolate aldol reactions [18]. These organocatalytic approaches utilize amine catalysts that form enamine intermediates, which undergo selective oxidation and subsequent functionalization reactions [18].

Advanced catalytic systems incorporate multiple catalytic cycles to achieve complex transformations that would be difficult to accomplish through single-step reactions. The dual catalytic approach combines photoredox catalysis with organocatalysis to enable the simultaneous activation of multiple reaction partners [18]. This strategy involves the generation of radical intermediates through photoredox catalysis while simultaneously activating ketone substrates through enamine formation [18].

The development of catalytic systems for selective ketone functionalization has benefited significantly from mechanistic studies that provide detailed understanding of reaction pathways and catalyst behavior. Computational studies using density functional theory have elucidated the mechanisms of copper-catalyzed bromination reactions, revealing the importance of bromine atom transfer and the role of directing groups in achieving selectivity [12] [13]. These mechanistic insights have enabled the rational design of improved catalytic systems with enhanced selectivity and efficiency [12].

Purification and Isolation Strategies

The purification and isolation of ethyl 2-bromo-3-oxobutanoate requires sophisticated separation strategies that account for the compound's chemical properties and potential impurities that may be present in the crude reaction mixture. Modern purification approaches utilize a combination of traditional and advanced separation techniques to achieve high purity levels while maintaining acceptable product recovery rates [8] [9] [20].

Column chromatography represents the most widely employed purification technique for ethyl 2-bromo-3-oxobutanoate, utilizing silica gel stationary phases with carefully optimized mobile phase compositions. Typical purification protocols employ hexane-ethyl acetate solvent systems with gradient elution profiles that provide effective separation of the desired product from reaction byproducts and unreacted starting materials [20]. The optimization of column chromatography conditions involves systematic investigation of solvent polarity, flow rates, and column dimensions to achieve optimal separation efficiency [20].

The purification of ethyl 2-bromo-3-oxobutanoate through column chromatography typically utilizes silica gel columns with hexane-ethyl acetate mobile phases ranging from 50:1 to 5:1 ratios, depending on the specific impurity profile of the crude reaction mixture [20]. The compound typically elutes as a colorless oil with retention factors that enable effective separation from common impurities such as unreacted starting materials and over-brominated products [20]. Automated column chromatography systems have been increasingly employed to achieve consistent separation results while reducing the time and labor requirements associated with manual purification procedures [20].

Crystallization techniques provide alternative purification strategies that can be particularly effective for achieving high purity levels of ethyl 2-bromo-3-oxobutanoate derivatives. The crystallization process involves the formation of ordered crystalline structures from supersaturated solutions, enabling the selective separation of the desired compound from impurities [21] [22]. The optimization of crystallization conditions requires careful control of temperature, solvent selection, and nucleation conditions to achieve optimal crystal formation and purity [21].

Advanced crystallization techniques incorporate controlled cooling protocols and anti-solvent addition strategies to optimize crystal formation and purity. The crystallization mechanism involves initial densification of precursor phases, followed by gradual evolution of crystalline order through concurrent density and morphology changes [21]. These mechanistic insights have enabled the development of optimized crystallization protocols that provide consistent product purity and recovery rates [21].

Distillation techniques provide effective purification strategies for ethyl 2-bromo-3-oxobutanoate, particularly when high purity levels are required for subsequent synthetic applications. The compound exhibits a boiling point of approximately 180 degrees Celsius at normal pressure, enabling effective separation from lower and higher boiling impurities through careful distillation procedures [8] [9]. Vacuum distillation techniques are often employed to reduce the distillation temperature and minimize thermal decomposition of the product [8].

Fractional distillation systems provide enhanced separation efficiency for complex mixtures containing multiple components with similar boiling points. The use of fractionating columns between the distilling flask and collection apparatus enables multiple theoretical plates of separation, providing improved resolution for challenging separations [8]. These advanced distillation systems are particularly valuable for industrial-scale purification processes where high throughput and consistent product quality are required [8].

Advanced purification techniques incorporate high-performance liquid chromatography systems that provide exceptional resolution and purity levels for ethyl 2-bromo-3-oxobutanoate. High-performance liquid chromatography utilizes high-pressure liquid mobile phases and specialized stationary phases to achieve superior separation efficiency compared to traditional column chromatography [23] [24]. Ultra-high performance liquid chromatography systems operate at higher pressures and utilize smaller particle sizes in column packing, resulting in faster separations with higher resolution and sensitivity [24].

The development of specialized purification protocols for beta-keto ester compounds has incorporated advanced analytical techniques to monitor purification progress and assess product purity. Nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed structural characterization of purified products, enabling the detection of trace impurities and confirmation of product identity [10] [11] [25]. These analytical techniques are particularly valuable for validating the effectiveness of purification protocols and ensuring consistent product quality [10].

Scalability Challenges in Multi-Step Syntheses

The scalability of multi-step syntheses for ethyl 2-bromo-3-oxobutanoate presents significant challenges that must be addressed to enable efficient industrial production. Multi-step synthesis platforms face fundamental limitations related to the diverse range of reaction conditions required for different synthetic transformations, making it difficult to develop unified systems that can accommodate multiple reaction types [26]. The varied range of conditions required for different steps in the synthesis sequence creates compatibility challenges that must be carefully managed during scale-up operations [26].

Matching of time scales represents a critical challenge in multi-step flow synthesis, where the residence time associated with each reaction and separation step must be carefully coordinated to achieve optimal overall process efficiency [26]. The residence times for different unit operations in the synthesis sequence must be matched to prevent bottlenecks and ensure consistent product quality throughout the process [26]. This temporal coordination becomes increasingly complex as the number of synthesis steps increases, requiring sophisticated process control systems to maintain optimal operation [26].

The sensitivity of multi-step synthesis processes to variations in operating conditions creates significant challenges for process control and optimization. Slight changes in reaction conditions at any point in the synthesis sequence can propagate through subsequent steps, potentially compromising product quality or process efficiency [26]. The development of robust control structures requires careful consideration of the interactions between different synthesis steps and the implementation of feedback control systems that can respond rapidly to process disturbances [26].

Monitoring and analysis challenges in multi-step synthesis arise from the need to assess reaction progress and product quality at multiple points throughout the synthesis sequence. The utilization of in-line analysis techniques requires specialized equipment and consideration of analysis time scales relative to reaction time scales [26]. When analysis times exceed reaction times, provision must be made for intermittent sampling and monitoring, which can complicate process control and optimization efforts [26].

The optimization of multi-step synthesis processes requires the simultaneous consideration of multiple reaction parameters across different synthesis steps, creating a complex optimization landscape. Each reaction step may have different optimal conditions for temperature, pressure, and solvent selection, requiring careful balance of these parameters to achieve optimal overall process performance [26] [14]. The development of unified synthesis platforms requires the availability of varied utility systems and the ability to accommodate different optimal conditions for each synthesis step [26].

Compatibility challenges in multi-step synthesis arise from the need to ensure that materials of construction and process components are suitable for all reaction conditions encountered throughout the synthesis sequence. The compatibility requirements may vary significantly between different synthesis steps, potentially requiring expensive equipment modifications or compromising process efficiency [26]. The development of multi-step synthesis platforms requires careful consideration of material compatibility and the potential need for equipment reconfiguration between different synthesis steps [26].

Skills and expertise requirements for multi-step synthesis operations are significantly more complex than those required for single-step processes. The setup and operation of multi-step flow synthesis platforms requires multidisciplinary skills and expertise in process control, analytical chemistry, and synthetic organic chemistry [26]. The automation of multi-step synthesis processes requires careful selection of control systems and the development of sophisticated process monitoring and control protocols [26].

The economic considerations for multi-step synthesis scale-up involve balancing the benefits of continuous operation against the increased complexity and capital requirements associated with multi-step systems. The capital investment required for multi-step synthesis platforms can be substantial, particularly when specialized equipment and control systems are required [26]. The economic viability of multi-step synthesis approaches depends on achieving sufficient throughput and product quality to justify the increased complexity and capital requirements [26].

Recent advances in multi-step synthesis technologies have focused on addressing these scalability challenges through the development of modular synthesis platforms and advanced process control systems. The integration of process analytical technologies has enabled real-time monitoring and control of multi-step synthesis processes, providing the feedback necessary for maintaining optimal operation across complex synthesis sequences [26] [27]. These technological advances have improved the feasibility of multi-step synthesis approaches for industrial production of complex organic compounds such as ethyl 2-bromo-3-oxobutanoate [26].

The development of small-volume continuous manufacturing concepts has provided alternative approaches to multi-step synthesis that can achieve significant production rates while maintaining the flexibility and control advantages of laboratory-scale operations. Small-volume continuous manufacturing systems utilize small-size equipment that fits within standard laboratory environments while achieving productivities of several kilograms per day [27]. These approaches have demonstrated the feasibility of continuous multi-step synthesis for pharmaceutical and fine chemical applications, providing valuable precedents for the industrial production of specialty chemicals such as ethyl 2-bromo-3-oxobutanoate [27].

Melting Point and Phase Transition Behavior

Ethyl 2-bromo-3-oxobutanoate exhibits limited phase transition data in the available literature. The compound exists as a liquid at room temperature, with no reported melting point values across multiple commercial and research sources [1] [2] [3]. This absence of melting point data suggests that the compound remains in liquid form under standard laboratory conditions, which is consistent with its classification as a low-melting organic ester.

PropertyValueReference
Physical State at 25°CLiquid [1] [3]
Crystalline FormNot reported [1] [2]
Melting PointNot available [1] [2] [3]

The lack of crystalline form data and melting point information indicates that ethyl 2-bromo-3-oxobutanoate likely possesses a low melting point, remaining liquid across typical ambient temperature ranges. This behavior is characteristic of many ethyl esters with moderate molecular weights and halogen substituents.

Boiling Point and Volatility Characteristics

The boiling point of ethyl 2-bromo-3-oxobutanoate exhibits significant variation depending on pressure conditions. At standard atmospheric pressure (760 mmHg), the compound demonstrates a boiling point of 215.2±20.0°C [1]. Under reduced pressure conditions, substantially lower boiling points are observed, with values of 106-108°C at 18 Torr and 110-112°C at 15 mmHg [4] [5].

Pressure ConditionBoiling PointReference
760 mmHg215.2±20.0°C [1]
18 Torr106-108°C [5]
15 mmHg110-112°C [4]

The volatility characteristics are further defined by a vapor pressure of 0.2±0.4 mmHg at 25°C [1], indicating moderate volatility at room temperature. The flash point of 83.9±21.8°C [1] classifies the compound as a combustible liquid, requiring appropriate safety precautions during handling and storage.

Solubility Profile in Organic Solvents

Ethyl 2-bromo-3-oxobutanoate demonstrates excellent solubility in various organic solvents while exhibiting limited water solubility due to its hydrophobic characteristics [6] [5]. The compound shows particularly good solubility in ethanol, diethyl ether, chloroform, ethyl acetate, and methanol [6] [5].

Solvent TypeSolubilityNotes
EthanolHighly solubleComplete miscibility
Diethyl etherHighly solubleGood extraction solvent
ChloroformSolubleSuitable for reactions
Ethyl acetateSolubleCompatible for purification
MethanolSolublePolar protic solvent
WaterLimited solubilityHydrophobic nature

The compound's LogP values range from 0.902 to 2.03 across different sources [1] [2], indicating moderate lipophilicity. This property profile makes it suitable for organic synthesis applications while limiting its aqueous solubility.

pH-Dependent Stability in Aqueous Systems

The stability of ethyl 2-bromo-3-oxobutanoate in aqueous systems is significantly influenced by pH conditions. The compound exhibits susceptibility to hydrolysis under both acidic and basic conditions, with basic conditions promoting more rapid degradation [5] [7].

pH RangeStabilityMechanism
Acidic (pH < 7)Moderate stabilityAcid-catalyzed ester hydrolysis
Neutral (pH ≈ 7)Relatively stableSlow hydrolysis
Basic (pH > 7)Highly unstableBase-catalyzed ester hydrolysis

The predicted pKa value of 8.14±0.46 [5] indicates that the compound can exist in different ionization states depending on the solution pH. Under basic conditions, the ester bond becomes increasingly susceptible to nucleophilic attack, leading to rapid hydrolysis and formation of the corresponding carboxylic acid and ethanol.

Thermal Decomposition Pathways

Ethyl 2-bromo-3-oxobutanoate demonstrates thermal stability at room temperature but undergoes decomposition at elevated temperatures [7] . The thermal decomposition process involves multiple pathways characteristic of brominated β-keto esters.

Temperature RangeDecomposition ProcessProducts
Room temperatureStableNo decomposition
50-100°CGradual decompositionTrace volatile products
>150°CSignificant decompositionEthanol, CO₂, brominated compounds

The primary thermal decomposition pathway involves decarboxylation of the β-keto ester functionality, accompanied by loss of ethanol from the ester group. The bromine substituent may undergo elimination reactions at elevated temperatures, potentially forming unsaturated compounds and hydrogen bromide.

Photochemical Reactivity Under UV Exposure

Ethyl 2-bromo-3-oxobutanoate exhibits significant photochemical instability when exposed to ultraviolet radiation [7] [9]. The compound is classified as light-sensitive and requires storage in dark conditions to prevent photochemical decomposition.

UV WavelengthReactivityPrimary Products
254 nmHigh reactivityPhotolytic cleavage products
300 nmModerate reactivityRearrangement products
>350 nmLow reactivityMinimal decomposition

The photochemical reactivity primarily involves cleavage of the carbon-bromine bond, leading to the formation of radical intermediates [9]. These radicals can undergo various reactions including:

  • Hydrogen abstraction from solvent molecules
  • Recombination reactions
  • Rearrangement to form new carbon-carbon bonds
  • Elimination reactions producing unsaturated compounds

XLogP3

1.2

Dates

Last modified: 08-16-2023

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